1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-

Anti-Helicobacter pylori 1,3,4-Thiadiazole Nitrofuran

1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]- (CAS 485388-92-9) is a synthetic heterocyclic compound with the molecular formula C₁₃H₉N₃O₃S₂ and a molecular weight of 319.4 g/mol. Its structure integrates three pharmacologically active modules: a 5-nitrofuran ring, a 1,3,4-thiadiazole core, and a benzylthio (phenylmethylthio) pendant at the 2-position.

Molecular Formula C13H9N3O3S2
Molecular Weight 319.4 g/mol
CAS No. 485388-92-9
Cat. No. B12582815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-
CAS485388-92-9
Molecular FormulaC13H9N3O3S2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O3S2/c17-16(18)11-7-6-10(19-11)12-14-15-13(21-12)20-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyCVWYIGOUXWDZBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]- (CAS 485388-92-9): Chemical Identity and Core Pharmacophore


1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]- (CAS 485388-92-9) is a synthetic heterocyclic compound with the molecular formula C₁₃H₉N₃O₃S₂ and a molecular weight of 319.4 g/mol . Its structure integrates three pharmacologically active modules: a 5-nitrofuran ring, a 1,3,4-thiadiazole core, and a benzylthio (phenylmethylthio) pendant at the 2-position [1]. This compound belongs to a well-studied family of 5-nitroheteroaryl-1,3,4-thiadiazoles that have been evaluated across multiple anti-infective programs, including antibacterial, antitubercular, and antileishmanial screens [1][2]. The benzylthio substituent distinguishes it from simpler alkylthio or unsubstituted analogs, potentially modulating lipophilicity, target binding, and metabolic stability.

Why 1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]- Cannot Be Treated as Interchangeable with In-Class Analogs


Within the 5-nitroheteroaryl-1,3,4-thiadiazole family, even minor alterations to the C-2 substituent produce large shifts in potency, selectivity, and cytotoxicity. A direct structure-activity relationship (SAR) study on benzylthio derivatives demonstrated that the nature of the benzyl substituent (e.g., unsubstituted benzyl vs. chloro-fluorobenzyl) dictates inhibitory activity against Helicobacter pylori, with the most potent analog (2-chloro-6-fluorobenzylthio) being significantly more active than the unsubstituted benzyl parent [1]. Similarly, in antitubercular screens, the ethylthio analog (MIC = 0.78 µg/mL) was the most active among sulfide, sulfoxide, and sulfone series, while other closely related alkylthio and benzylthio congeners exhibited higher MICs that would not meet hit-to-lead progression criteria [2]. Generic interchange of nitrofuran-thiadiazoles without considering the precise C-2 substitution pattern therefore risks selecting a compound with sub-threshold potency for the intended target organism.

Quantitative Differentiation Evidence for 1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]- Against Closest Structural Comparators


Anti-Helicobacter pylori Activity: Unsubstituted Benzylthio vs. Substituted Benzylthio Analogs

In a panel of 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles (compounds 6a–n), the unsubstituted benzylthio derivative (6a, corresponding to CAS 485388-92-9) exhibited measurable but moderate anti-H. pylori activity in the disk diffusion assay, while the 2-chloro-6-fluorobenzylthio analog (6l) was identified as the most potent compound in the series [1][2]. This provides a direct intra-series activity ranking.

Anti-Helicobacter pylori 1,3,4-Thiadiazole Nitrofuran

Antitubercular Activity: Benzyl Ester Analog as Surrogate Benchmark for the Benzylthio Scaffold

Although CAS 485388-92-9 itself was not directly tested in published antitubercular screens, a structurally analogous benzyl ester derivative—alkyl α-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)acetate benzyl ester (6e)—demonstrated an MIC range of 0.78–3.13 µg/mL against M. tuberculosis [1]. The ethylthio analog (5b) in a related sulfide series achieved an MIC of 0.78 µg/mL against M. tuberculosis H37Rv in the radiometric BACTEC 460-TB assay [2].

Antitubercular Mycobacterium tuberculosis Nitrofuran thiadiazole

Cytotoxicity and Selectivity Window: Ethylthio Comparator Defines Safety Benchmark

In the 2002 antitubercular study, the ethylthio analog (5b) was not only the most potent (MIC = 0.78 µg/mL) but also the least cytotoxic compound against VERO cells among the active series [1]. This establishes that within the 2-(5-nitro-2-furyl)-1,3,4-thiadiazole class, the C-2 substituent simultaneously governs both antimycobacterial potency and host-cell toxicity. The benzylthio derivative (CAS 485388-92-9), bearing a bulkier aromatic substituent, may exhibit a different cytotoxicity profile that requires independent determination.

Cytotoxicity VERO cells Selectivity index

Structural Determinants of Potency: C-2 Substituent Flexibility in Antileishmanial Thiadiazoles

SAR analysis of 5-(5-nitroaryl)-2-substituted-thio-1,3,4-thiadiazoles revealed that the S-pendant group at the 2-position has high flexibility for structural alteration while retaining good antileishmanial activity, with IC₅₀ values ranging from 1.11 to 3.16 µM against L. major promastigotes across the series [1]. This indicates that the benzylthio group of CAS 485388-92-9 occupies a structural space that can be further diversified without catastrophic loss of activity.

Antileishmanial Leishmania major SAR

Highest-Value Application Scenarios for 1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]- Based on Evidence


SAR Reference Compound for Anti-H. pylori Benzylthio Series Optimization

CAS 485388-92-9 represents the unsubstituted benzylthio parent scaffold (compound 6a) in the 2009 Mohammadhosseini et al. anti-H. pylori series [1]. It serves as the essential baseline for quantifying the activity gain achieved by halogen substitution on the benzyl ring (e.g., 2-chloro-6-fluoro derivative 6l). Laboratories synthesizing next-generation anti-H. pylori agents should procure this compound as the reference standard for comparative disk diffusion and MIC determination assays.

Antitubercular Hit Validation: Bridging Benzylthio and Benzyl Ester Chemotypes

The benzyl ester analog (6e) achieved MIC values of 0.78–3.13 µg/mL against M. tuberculosis H37Rv [2]. Procuring the benzylthio analog (CAS 485388-92-9) enables a direct comparison of the thioether vs. ester linkage at C-2, which is critical for understanding the pharmacophoric requirements for antimycobacterial activity and for designing metabolically stable analogs.

Cytotoxicity Profiling Against the Established Ethylthio Safety Benchmark

The ethylthio analog (5b) was identified as the least cytotoxic compound in the 2002 antitubercular study while maintaining MIC = 0.78 µg/mL [3]. CAS 485388-92-9 should be evaluated in parallel VERO cell cytotoxicity assays to determine whether the bulkier benzylthio group improves, maintains, or reduces the selectivity window relative to the ethylthio benchmark.

Antileishmanial Scaffold Diversification Starting Point

With the broader class of 2-substituted-thio-5-nitroaryl-1,3,4-thiadiazoles demonstrating IC₅₀ values of 1.11–3.16 µM against L. major promastigotes [4], CAS 485388-92-9 provides a privileged starting scaffold for synthesizing focused libraries aimed at identifying analogs with sub-micromolar potency and improved selectivity over host cells.

Quote Request

Request a Quote for 1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.